molecular formula C16H13FN2O4 B3160207 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate CAS No. 866018-89-5

2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate

Cat. No. B3160207
CAS RN: 866018-89-5
M. Wt: 316.28 g/mol
InChI Key: DHEUABHSXLTPHB-UHFFFAOYSA-N
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Description

This compound is a derivative of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one . It’s used in the synthesis of quinazolinbenzoxazine derivatives . It’s available for purchase from chemical suppliers .


Synthesis Analysis

The synthesis of this compound involves several steps and reagents . One of the key intermediates in the synthesis is (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid . After washing with water and extraction with CHCl3, the combined extracts are dried over anhydrous Na2SO4 and evaporated in vacuum to get the product .


Molecular Structure Analysis

The molecular structure of this compound includes a 2H-Pyrido[3,2-b][1,4]oxazin-2-yl group and a 4-fluorobenzenecarboxylate group . The keto oxygen atom at position C-4 and nitrogen atom of the oxazin ring are key structural features .

Scientific Research Applications

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for protecting cell membranes, protein macromolecules, and nucleic acids from oxidative damage. The synthesized derivatives have been shown to possess antioxidant and antiradical activity . These properties make it valuable for potential therapeutic applications in conditions related to oxidative stress.

Antihypoxant Activity

The compound also demonstrates strong antihypoxant activity. Antihypoxants help mitigate tissue damage caused by oxygen deficiency, making them relevant in contexts such as ischemia, altitude sickness, and other hypoxic conditions .

Antimicrobial and Antitumor Potential

Products resulting from the reaction of similar compounds with 2-aminophenol have been reported to exhibit antimicrobial, antitumor, antituberculosis, and anti-HIV activity . These findings suggest potential applications in infectious disease management and cancer therapy.

Free-Radical Oxidation (FRO) Research

Given the compound’s antioxidant properties, it could play a role in free-radical oxidation (FRO) research. FRO is implicated in various pathological conditions, and identifying compounds that modulate this process is essential .

Bromodomain and Extra-Terminal Proteins (BETs) Inhibition

While not directly related to the compound itself, benzomorpholinone derivatives (similar in structure) have been synthesized and evaluated as BET inhibitors. BET proteins, particularly BRD4, are involved in cancer, inflammation, and other diseases. This line of research could potentially lead to novel therapeutic interventions .

Herbicidal Activity

In a different context, related compounds have been investigated for herbicidal activity. Specifically, derivatives with a similar structure were identified as inhibitors of protox, an enzyme involved in chlorophyll biosynthesis. These compounds could contribute to the development of safer and more effective herbicides .

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications. Its use in the synthesis of quinazolinbenzoxazine derivatives suggests potential applications in medicinal chemistry .

properties

IUPAC Name

2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c17-11-5-3-10(4-6-11)16(21)22-9-7-13-15(20)19-14-12(23-13)2-1-8-18-14/h1-6,8,13H,7,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEUABHSXLTPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCOC(=O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140671
Record name 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate

CAS RN

866018-89-5
Record name 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866018-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-yl)ethyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Reactant of Route 3
Reactant of Route 3
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Reactant of Route 6
Reactant of Route 6
2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate

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